molecular formula C18H15N3O2 B3042101 Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate CAS No. 503175-53-9

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Cat. No.: B3042101
CAS No.: 503175-53-9
M. Wt: 305.3
InChI Key: AHFBQOMTYUKAQM-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a pyrimidine ring fused with a pyridine ring and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition occurs through the modulation of signaling pathways like NF-κB and MAPK, leading to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

The uniqueness of this compound lies in its specific structural features that contribute to its distinct pharmacological profile.

Biological Activity

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C18H15N3O2C_{18}H_{15}N_{3}O_{2} and a molecular weight of approximately 305.33 g/mol. The compound features a pyrimidine ring substituted with both a phenyl group and a pyridine moiety, contributing to its unique chemical reactivity and biological potential.

Synthesis Methods:
The synthesis typically involves multi-step reactions, including:

  • Condensation Reactions : Substituted aldehydes react with ethyl acetoacetate and urea in the presence of catalysts like hydrochloric acid.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using potassium permanganate or reduction with sodium borohydride, facilitating the formation of various derivatives that may enhance biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the expression of inflammatory mediators such as:

  • Prostaglandin E2 (PGE2)
  • Inducible nitric oxide synthase (iNOS)
  • Tumor necrosis factor-alpha (TNF-α)

In vitro studies have demonstrated that this compound can suppress COX enzymes, particularly COX-2, which is crucial for the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX inhibition are comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Antiviral and Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise as an antiviral agent. It is being explored for its efficacy against various viral pathogens, as well as in cancer therapy due to its ability to inhibit tumor cell proliferation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the phenyl and pyridine substituents can significantly influence its potency and selectivity against specific biological targets. For example:

  • Electron-donating groups on the pyridine ring enhance anti-inflammatory activity.
  • The spatial arrangement of substituents affects binding affinity to target enzymes such as COX .

Case Studies

Several studies have highlighted the effectiveness of this compound in various models:

  • In vitro COX Inhibition Assay : This study evaluated the compound's ability to inhibit COX enzymes, revealing IC50 values that indicate strong anti-inflammatory potential comparable to standard treatments .
  • Animal Models of Inflammation : In carrageenan-induced paw edema models, the compound demonstrated significant reduction in edema comparable to indomethacin, suggesting robust anti-inflammatory effects in vivo .
  • Neuroprotection Studies : Research conducted on neuronal cell lines indicated that treatment with this compound reduced markers of oxidative stress, supporting its potential use in neurodegenerative disease therapies .

Properties

IUPAC Name

ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFBQOMTYUKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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